molecular formula C21H16N2O B3273216 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one CAS No. 58217-26-8

2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one

Cat. No. B3273216
CAS RN: 58217-26-8
M. Wt: 312.4 g/mol
InChI Key: CGFBNRZKTICFCQ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, also known as PTQ, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is a member of the quinazolinone family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one is not fully understood. However, it has been suggested that 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one may act by inhibiting the activity of enzymes involved in DNA replication and repair. This may lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to exhibit antifungal and antibacterial activities. In addition, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one also has some limitations. It is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one. One area of research is the development of more stable analogs of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one that exhibit similar biological activities. Another area of research is the study of the mechanism of action of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, which could lead to the development of new cancer therapies. Additionally, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one could be studied for its potential use as a fluorescent probe for the detection of other biomolecules.

Scientific Research Applications

2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(4-methylphenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-19-10-6-5-9-18(19)21(24)22-20(23)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFBNRZKTICFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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